(2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide

Catalog No.
S13712332
CAS No.
M.F
C15H24N2O
M. Wt
248.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]p...

Product Name

(2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide

IUPAC Name

(2S)-2-amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

InChI

InChI=1S/C15H24N2O/c1-10(2)9-14(16)15(18)17-12(4)13-8-6-5-7-11(13)3/h5-8,10,12,14H,9,16H2,1-4H3,(H,17,18)/t12?,14-/m0/s1

InChI Key

TYMZZUQUMXVRFB-PYMCNQPYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)NC(=O)C(CC(C)C)N

Isomeric SMILES

CC1=CC=CC=C1C(C)NC(=O)[C@H](CC(C)C)N

(2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide is an organic compound characterized by its complex structure, which includes an amino group, a pentanamide backbone, and a phenethyl side chain. Its molecular formula is C14H22N2OC_{14}H_{22}N_{2}O, and it has a molecular weight of approximately 234.34 g/mol. The compound is notable for its stereochemistry, specifically the (2S) configuration, which plays a crucial role in its biological activity and chemical reactivity .

, including:

  • Oxidation: The amino group can be oxidized to form oximes or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The amide bond can be reduced to form primary or secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can engage in nucleophilic substitution reactions, leading to the formation of substituted derivatives. This can involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

  • Oxidation: Formation of oximes or nitro derivatives.
  • Reduction: Generation of primary or secondary amines.
  • Substitution: Creation of N-substituted amides or other derivatives.

Research indicates that (2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide exhibits significant biological activity. It has been studied for its potential role in enzyme inhibition and protein interactions, which may contribute to therapeutic effects in various diseases. The compound's ability to bind to specific molecular targets allows it to modulate enzyme activity and influence metabolic pathways.

The synthesis of (2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide typically involves the reaction of (S)-2-Amino-4-methylpentanoic acid with (R)-1-(2-methylphenyl)ethylamine. This process often employs coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole to facilitate the formation of the amide bond. The reaction is usually conducted in solvents like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, optimized reaction conditions are employed to ensure high yield and cost-effectiveness. This may include purification steps such as crystallization or chromatography to obtain the desired product.

(2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide has diverse applications across various fields:

  • Chemistry: It serves as a chiral building block in the synthesis of complex molecules.
  • Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
  • Medicine: It is explored for therapeutic potential in treating various diseases due to its unique structural properties.
  • Industry: The compound is utilized in developing new materials and as a precursor in pharmaceutical synthesis.

Studies on the interactions of (2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide with biological targets have shown that it can bind effectively to certain enzymes and receptors. This binding can lead to inhibition or modulation of their activity, influencing various cellular processes. The specific molecular pathways involved depend on the context of use and the biological targets engaged by the compound .

Several compounds share structural similarities with (2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Pentanamide, 2-amino-4-methyl-N-(1-methylethyl)-, (2S)Similar pentanamide structureVariation in side chain
Hexanamide, 2-amino-4-methyl-N-(1-methylethyl)-, (2S)Extended carbon chainIncreased hydrophobicity
Butanamide, 2-amino-4-methyl-N-(1-methylethyl)-, (2S)Shorter carbon chainPotentially different reactivity

Uniqueness

(2S)-2-Amino-4-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide is unique due to its specific stereochemistry and functional groups. These characteristics contribute to distinct chemical reactivity and biological activity compared to similar compounds. Its unique structure makes it valuable for various research applications, particularly in drug development and biochemical studies .

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

248.188863393 g/mol

Monoisotopic Mass

248.188863393 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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